molecular formula C7H5ClF3NO B1408856 3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1355068-59-5

3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B1408856
CAS No.: 1355068-59-5
M. Wt: 211.57 g/mol
InChI Key: OPHKOTDXPHQBSI-UHFFFAOYSA-N
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Description

3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular weight of 211.57 . It is also known by its CAS Number: 256473-04-8 .


Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The reactivity of this compound is influenced by the presence of the electron-withdrawing trifluoroethyl group, which can stabilize adjacent negative charges or transition states during chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H5ClF3NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2 . This indicates that the molecule consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 211.569, a density of 1.4±0.1 g/cm3, and a boiling point of 178.3±40.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis in Herbicide Production

3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a key intermediate in the synthesis of highly efficient herbicides, such as trifloxysulfuron. It is synthesized from nicotinamide through various chemical processes, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of up to 48.7% (Zuo, 2010).

Role in Pesticide Synthesis

The compound also serves as an important intermediate for synthesizing various pesticides. Its dihedral angle and crystal structure contribute to its efficacy in pesticide formulations (Liu et al., 2006).

Fungicidal Properties

In addition to its role in herbicides and pesticides, this compound exhibits good fungicidal activity. Its synthesis from 2-chloro-3-hydroxypyridine and its bioassay results highlight its potential in fungicide development (Wang et al., 2007).

Building Blocks in Life-Sciences Research

The compound is considered a vital building block for life-sciences-oriented research. Its regioselective functionalization and large-scale synthesis open avenues for various applications in the life sciences field. Additionally, its structural properties, as revealed by X-ray crystallographic studies, further its research potential (Manteau et al., 2010).

Contributions to Medicinal Chemistry

This compound is also significant in medicinal chemistry research. Its fluorinated derivatives and related compounds exhibit various biological activities and interactions, contributing to the field of drug design and development (Evecen et al., 2017).

Safety and Hazards

3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine may cause an allergic skin reaction and serious eye damage . Precautionary measures include avoiding breathing dust, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Future Directions

While the specific future directions for 3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine are not mentioned in the search results, it’s worth noting that the development of fluorinated organic chemicals is becoming an increasingly important research topic . The unique properties of fluorine have led to many advances in the agrochemical, pharmaceutical, and functional materials fields .

Biochemical Analysis

Biochemical Properties

3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways . This modulation can lead to changes in cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade under others, leading to a decrease in its efficacy over time . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential effects on overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and its affinity for certain tissues are critical factors that influence its overall distribution and efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Understanding its localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-2-1-3-12-6(5)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHKOTDXPHQBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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